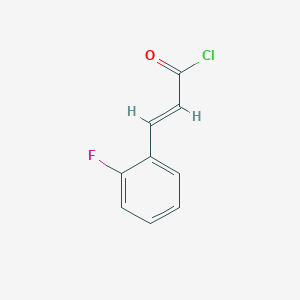
(2E)-3-(2-Fluorophenyl)acryloyl chloride
Vue d'ensemble
Description
(2E)-3-(2-Fluorophenyl)acryloyl chloride, also known as 2-F-AC, is an organic compound with a wide range of applications in scientific research. It is a useful reagent in organic synthesis and is used in the synthesis of various compounds such as drugs, dyes, and polymers. In addition, 2-F-AC has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Applications De Recherche Scientifique
Polymer Synthesis and Functionalization
One significant application of (2E)-3-(2-Fluorophenyl)acryloyl chloride is in the synthesis and functionalization of polymers. For instance, it has been utilized in the preparation of optically active poly(N-acryloyl chloride) derivatives. These derivatives, functionalized with amino acids, carboxyl groups, and pyrene, exhibit fascinating fluorescent properties. The fluorescence intensity of these polymers can be modulated by varying the solvent, temperature, and pH, making them useful for sensing applications (Buruianǎ, Buruiană, & Hahui, 2007). Additionally, fluoroalkyl end-capped cooligomers containing dimethyl(octyl)ammonium segments have been synthesized for surface modification, displaying strong hydrophilicity and oil repellency, alongside high antibacterial activity (Sawada et al., 2001).
Drug Delivery Systems
Another critical application area is in the development of drug delivery systems. (2E)-3-(2-Fluorophenyl)acryloyl chloride has been used to synthesize polymeric compounds for antimicrobial activity studies . These polymers have shown efficacy against various microorganisms, indicating their potential in medical applications, including drug delivery systems designed to combat microbial infections (Arun, Reddy, & Rajkumar, 2003).
Sensing and Detection Technologies
The compound also plays a role in the creation of materials for sensing and detection technologies. For example, poly(acrylate) with a tetraphenylethene pendant showing aggregation-induced emission (AIE) characteristics has been developed. These AIE-active polymers form highly stable nanoparticles, enabling the effective detection of nitro compounds, which is crucial for sensing explosives and pollutants (Zhou et al., 2014).
Corrosion Inhibition
Furthermore, chalcone derivatives synthesized using (2E)-3-(2-Fluorophenyl)acryloyl chloride have demonstrated corrosion inhibition properties for mild steel in hydrochloric acid solution. This finding is vital for protecting industrial equipment and infrastructure from corrosion-related damage, showcasing the chemical's versatility beyond polymer science (Lgaz et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDODVLEWOIHOB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)acryloyl chloride | |
CAS RN |
208922-47-8 | |
| Record name | 208922-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



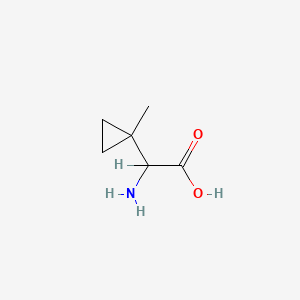
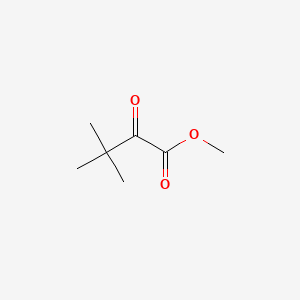
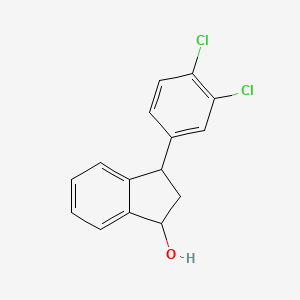
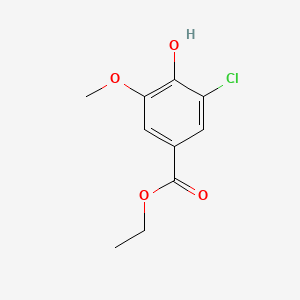
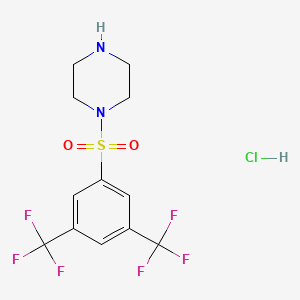
![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)
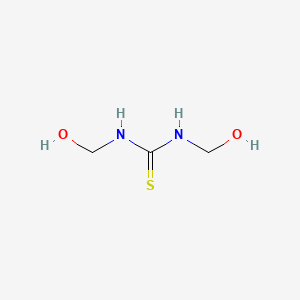
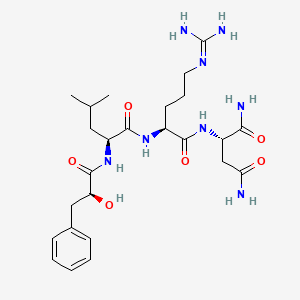
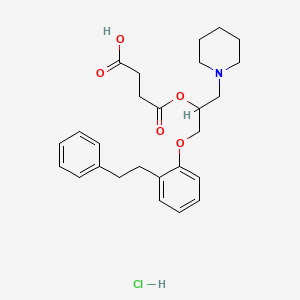
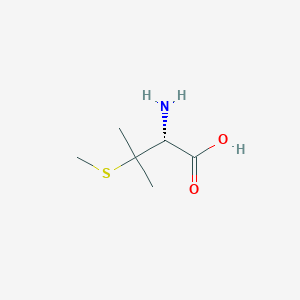
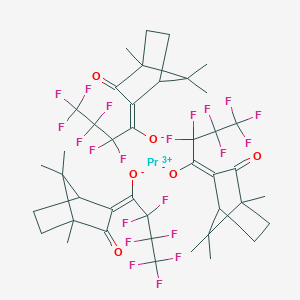
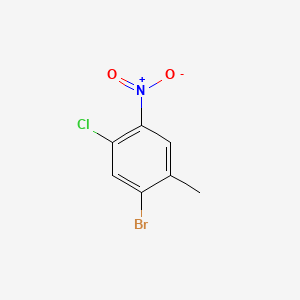
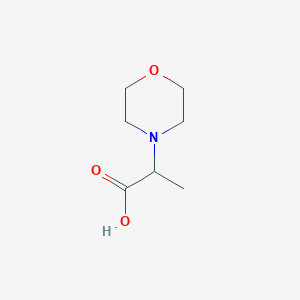
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)